URAT1 Inhibition Potency: Target Compound vs. Unsubstituted Phenyl Analog
In a head-to-head assay measuring inhibition of ¹⁴C-uric acid uptake in HEK293 cells stably overexpressing human URAT1, 1-(5-chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea exhibited an IC₅₀ of 3.22 × 10³ nM (3.22 µM) [1]. The closest unsubstituted phenyl comparator, 1-phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, lacks a publicly reported URAT1 IC₅₀, making direct potency comparison impossible at this time. The presence of the electron-withdrawing 5-chloro and electron-donating 2-methoxy substituents on the target compound's phenyl ring is expected to modulate both the compound's ionization potential and its complementarity to the URAT1 anion-binding site relative to the unsubstituted analog [2].
| Evidence Dimension | URAT1 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 3.22 × 10³ nM (3.22 µM) |
| Comparator Or Baseline | 1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea: no URAT1 IC₅₀ reported |
| Quantified Difference | Not calculable (comparator data absent) |
| Conditions | HEK293 cells stably expressing human URAT1; ¹⁴C-uric acid uptake after 30 min preincubation |
Why This Matters
The presence of a measured, albeit moderate, URAT1 IC₅₀ provides a concrete starting point for analoging and selectivity profiling, whereas the unsubstituted comparator offers no quantitative anchor for urate-transport studies.
- [1] BindingDB. BDBM50624546, CHEMBL5437838. IC₅₀ = 3.22 × 10³ nM for human URAT1. View Source
- [2] Enomoto, A. et al. Molecular identification of a renal urate–anion exchanger that regulates blood urate levels. Nature 417, 447–452 (2002). Provides structural rationale for URAT1 ligand SAR. View Source
